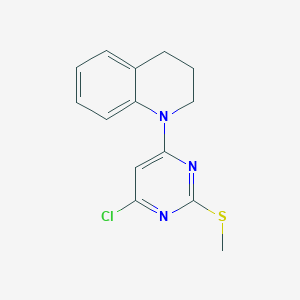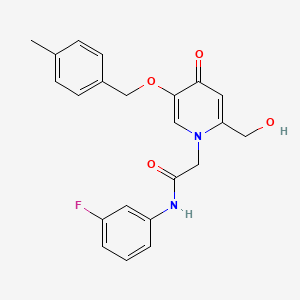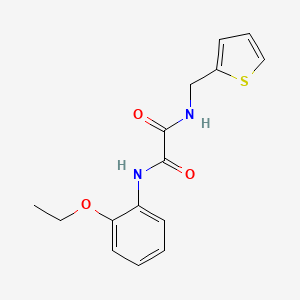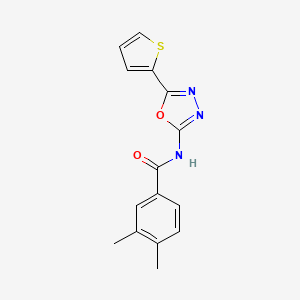![molecular formula C10H14N2O4 B2772530 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856046-97-3](/img/structure/B2772530.png)
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, also known as ECPP, is a compound that has been of interest to researchers due to its potential applications in the field of medicine. ECPP is a pyrazole derivative that has been synthesized using various methods, including the use of reagents such as ethyl acetoacetate and hydrazine hydrate. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in inflammation or cancer growth. Additionally, this compound may interact with cell membranes, leading to changes in membrane fluidity and ion transport.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and cytotoxic properties, the compound has been found to exhibit antioxidant activity, suggesting that it may be useful in the treatment of oxidative stress-related diseases. This compound has also been found to have an effect on the central nervous system, with studies suggesting that it may have a sedative effect.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available and can be synthesized using relatively simple methods. Additionally, the compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, there are also limitations to the use of this compound in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the compound may have toxic effects at high doses, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid. One area of interest is the development of new anti-inflammatory drugs based on the compound. Additionally, further studies could explore the potential of this compound in cancer therapy and the development of new antibiotics. Future research could also focus on the mechanism of action of the compound and its potential interactions with other drugs or compounds. Finally, studies could explore the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders or cardiovascular diseases.
Synthesemethoden
The synthesis of 2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been achieved using different methods, including the use of ethyl acetoacetate and hydrazine hydrate. In one method, ethyl acetoacetate was reacted with hydrazine hydrate to form 3-(ethoxycarbonyl)pyrazole. The resulting compound was then reacted with 2-methylpropanoic acid to form this compound. Other methods have involved the use of different reagents, such as acetylacetone and thiosemicarbazide.
Wissenschaftliche Forschungsanwendungen
2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been the subject of various scientific studies due to its potential applications in the field of medicine. One study found that the compound exhibited anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Another study found that this compound had a cytotoxic effect on cancer cells, suggesting that it could be used in cancer therapy. Additionally, this compound has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(3-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-8(13)7-5-6-12(11-7)10(2,3)9(14)15/h5-6H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTIPYINKZHADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)



![(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2772456.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)

![2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2772463.png)



![4-Ethyl-5-fluoro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2772470.png)
